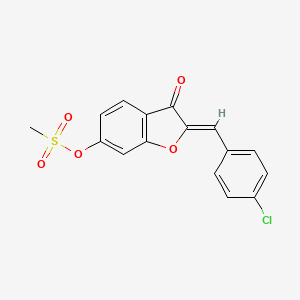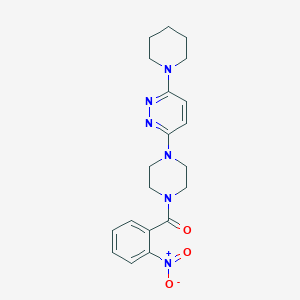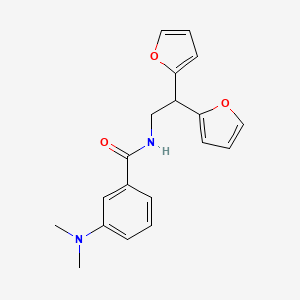![molecular formula C23H19FN4O3 B2425042 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide CAS No. 902920-06-3](/img/no-structure.png)
2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H19FN4O3 and its molecular weight is 418.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Imaging Applications
This compound's derivatives have been actively researched for their applications in imaging, particularly using positron emission tomography (PET). For instance, the synthesis and radiosynthesis of similar compounds, including DPA-714, have been developed for imaging the translocator protein (18 kDa) with PET, indicating its potential for studying neuroinflammatory processes and possibly other pathologies (Dollé et al., 2008).
Antitumor Activities
Research on related compounds has demonstrated antitumor activities. For example, derivatives synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, with specific configurations, have shown selective antitumor activities, indicating that certain configurations may contribute to their efficacy (Xiong Jing, 2011).
Ligand for Biological Receptors
The compound and its derivatives have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. This indicates their potential role in developing therapeutic agents targeting neuroinflammation and related conditions (Damont et al., 2015).
Antimicrobial and Herbicidal Activities
There's also evidence of research into the antimicrobial and herbicidal activities of derivatives of this compound. For instance, some derivatives have been designed and synthesized, showing promising herbicidal activities against dicotyledonous weeds, suggesting potential applications in agriculture (Wu et al., 2011).
Drug Design and Molecular Docking
The compound has been the subject of quantum chemical insight into its structure, supporting its potential in drug design, specifically as an antiviral agent against COVID-19, through molecular docking studies. This showcases its versatility and potential in responding to emerging health threats (Mary et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-phenylethylamine with ethyl acetoacetate to form 3-(2-phenylethyl)-4,5-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one. This intermediate is then reacted with 4-fluoroaniline and acetic anhydride to form the final product, 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide.", "Starting Materials": [ "2-phenylethylamine", "ethyl acetoacetate", "4-fluoroaniline", "acetic anhydride", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-phenylethylamine (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and sodium ethoxide (1.2 eq). Heat the mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2. Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the intermediate (1.0 eq) in methanol and add 4-fluoroaniline (1.2 eq) and acetic anhydride (1.2 eq). Heat the mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture and add water to precipitate the product. Filter and dry the product under vacuum.", "Step 5: Purify the product by recrystallization from methanol." ] } | |
| 902920-06-3 | |
Fórmula molecular |
C23H19FN4O3 |
Peso molecular |
418.428 |
Nombre IUPAC |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H19FN4O3/c24-17-8-10-18(11-9-17)26-20(29)15-28-21-19(7-4-13-25-21)22(30)27(23(28)31)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2,(H,26,29) |
Clave InChI |
DHXXQUZDXUERFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide](/img/structure/B2424963.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2424967.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2424970.png)

![1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2424972.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424973.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide](/img/structure/B2424976.png)


![4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2424980.png)
![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2424981.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2424982.png)
